4-Methyl-1-nitropyrazole

Descripción general

Descripción

4-Methyl-1-nitropyrazole is a nitrogen heterocyclic compound . It has high ring tension and contains nitrogen-nitrogen bonds and carbon-nitrogen bonds with high bond energy . This compound has the advantages of high energy, high density, low sensitivity, and good thermal stability . It can be used as an intermediate in medicine and pesticide, and importantly, in the synthesis of nitropyrazoles energetic compounds .

Synthesis Analysis

A fully continuous-flow nitration and post-processing protocol has been introduced into the preparation of 4-nitropyrazole . The process started from the nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation . After the collected organic phase was rotationally evaporated to recover the solvent, the final product 4-nitropyrazole was obtained with 96.9% yield, 99.3% purity, and 381 g/h productivity .Molecular Structure Analysis

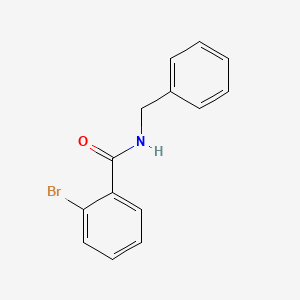

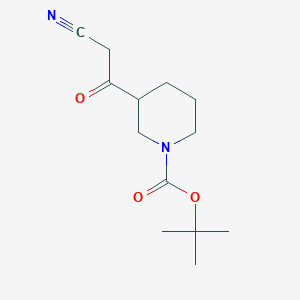

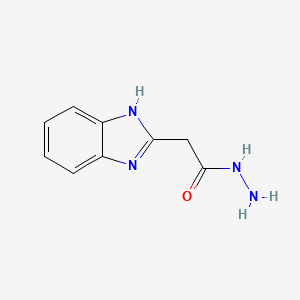

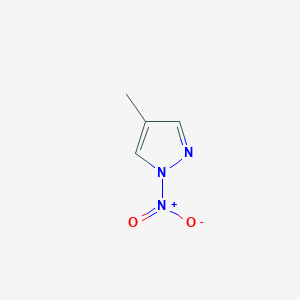

The molecular formula of 4-Methyl-1-nitropyrazole is C4H5N3O2 . The molecular weight is 127.1014 . The structure of 4-Methyl-1-nitropyrazole includes a pyrazole ring with a nitro group at the 1-position and a methyl group at the 4-position .Chemical Reactions Analysis

The synthesis of 4-Methyl-1-nitropyrazole involves a nitration reaction of pyrazole with mixed acid . This is followed by continuous quenching, neutralization, extraction, and separation . The process of post-processing solved the problems of solid precipitation and extractant hydrolysis .Physical And Chemical Properties Analysis

4-Methyl-1-nitropyrazole is a kind of nitrogen heterocyclic compound . It not only has high ring tension but also contains nitrogen-nitrogen bond and carbon-nitrogen bond with high bond energy . This compound has the advantages of high energy, high density, low sensitivity, and good thermal stability .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The crystal structure of 4-Methyl-1-nitro-1H-pyrazole has been studied extensively . These studies provide valuable insights into the molecular structure and bonding of the compound, which can be useful in various fields such as materials science and pharmaceutical research.

Synthesis of Energetic Compounds

4-Methyl-1-nitro-1H-pyrazole is used in the synthesis of energetic compounds . These compounds have high energy, high density, low sensitivity, and good thermal stability. They are used in explosives, propellants, and pyrotechnics.

Intermediate in Medicine and Pesticide

This compound serves as an intermediate in the production of certain medicines and pesticides . Its unique properties make it a valuable component in these industries.

Continuous-Flow Process

A fully continuous-flow process has been designed for the synthesis of 4-nitropyrazole from pyrazole . This process includes nitration, quenching, neutralization, extraction, and separation, and it significantly inhibits the di-nitration side reaction.

Nitration and Post-Processing Protocol

4-Methyl-1-nitro-1H-pyrazole has been used in a continuous-flow nitration and post-processing protocol . This process starts from the nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation.

Development of Castable Explosives

Research is being conducted to develop potential candidates of castable explosives using 4-Methyl-1-nitro-1H-pyrazole . The aim is to explore novel insensitive high energy materials and further widen the applications of energetic materials.

Safety and Hazards

The safety data sheet for 4-Methyl-1-nitropyrazole suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

The primary target of 4-Methyl-1-nitro-1H-pyrazole, also known as Fomepizole, is the enzyme alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of various substances, including ethylene glycol, a toxic compound .

Mode of Action

4-Methyl-1-nitro-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor . By binding to the alcohol dehydrogenase enzyme, it prevents the enzyme from catalyzing the conversion of ethylene glycol into its toxic metabolites . This action effectively blocks the formation of these harmful substances, which are responsible for causing severe metabolic acidosis and renal failure .

Biochemical Pathways

The inhibition of alcohol dehydrogenase by 4-Methyl-1-nitro-1H-pyrazole affects the metabolic pathway of ethylene glycol. Under normal circumstances, ethylene glycol is metabolized by alcohol dehydrogenase into toxic metabolites. The presence of 4-methyl-1-nitro-1h-pyrazole prevents this conversion, thereby blocking the formation of these toxic substances .

Result of Action

The primary result of the action of 4-Methyl-1-nitro-1H-pyrazole is the prevention of severe metabolic acidosis and renal failure caused by the toxic metabolites of ethylene glycol .

Propiedades

IUPAC Name |

4-methyl-1-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-4-2-5-6(3-4)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGXUQYECQSYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342400 | |

| Record name | 4-Methyl-1-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-nitro-1H-pyrazole | |

CAS RN |

38858-82-1 | |

| Record name | 4-Methyl-1-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.